

spectroscopic characterization of 6-Methylflavone (NMR, IR, MS)

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Compound of Interest		
Compound Name:	6-Methylflavone	
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Spectroscopic Profile of 6-Methylflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **6-Methylflavone**, a methylated flavone derivative of interest in medicinal chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The spectroscopic data for **6-Methylflavone** is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **6-Methylflavone** (Acetone-d₆, 600 MHz)[1][2]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.12	m	2H	H-2', H-6'
7.94	S	1H	H-5
7.67	S	2H	H-7, H-8
7.63	m	3H	H-3', H-4', H-5'
6.88	S	1H	H-3
2.50	S	3H	6-СНз

Table 2: ¹³C NMR Spectroscopic Data for **6-Methylflavone** (Acetone-d₆, 151 MHz)[2][3]



Chemical Shift (δ) ppm	Assignment
178.0	C-4
163.8	C-2
155.4	C-8a
136.1	C-6
135.9	C-8
132.8	C-1'
132.4	C-4'
130.0	C-3', C-5'
127.2	C-2', C-6'
125.3	C-5
124.5	C-4a
119.0	C-7
107.8	C-3
20.9	6-CH₃

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for **6-Methylflavone**



Wavenumber (cm⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch (CH₃)
~1640	Strong	C=O Stretch (γ-pyrone)
~1600, ~1480, ~1450	Medium-Strong	Aromatic C=C Stretch
~1220	Medium	C-O-C Stretch (ether)
~840	Strong	C-H Bending (out-of-plane)

Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for 6-Methylflavone

Technique	Ionization Mode	Observed m/z	Assignment
ESI-MS	Positive	237.1	[M+H]+

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **6-Methylflavone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

- Accurately weigh 5-10 mg of **6-Methylflavone**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). For the data presented, acetone-d₆ was used.[1][2][3]



Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire the spectrum using a standard pulse program.
- Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (acetone-d₆ at δ 2.05 ppm).

¹³C NMR Acquisition:

- Utilize a proton-decoupled pulse sequence.
- Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Process the data similarly to the ¹H NMR spectrum.
- Reference the spectrum to the solvent peak (acetone- d_6 at δ 29.84 and 206.26 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation:

- Thoroughly grind 1-2 mg of **6-Methylflavone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the finely ground powder to a pellet press.
- Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.



Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
- Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

- Prepare a stock solution of 6-Methylflavone in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

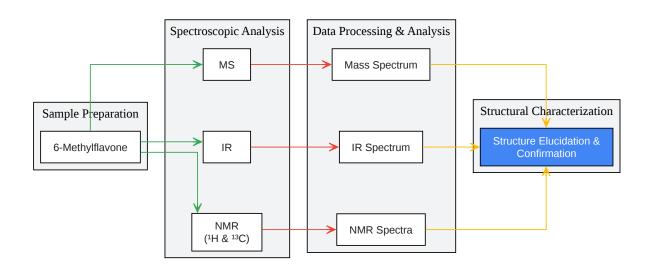
Data Acquisition (Positive Ion Mode):

- Introduce the sample solution into the ESI source via direct infusion or through an LC system.
- Operate the ESI source in positive ion mode.
- Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas temperature of 250-350°C.
- Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500).



Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like **6-Methylflavone**.



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Caption: Workflow for Spectroscopic Characterization.

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